molecular formula C8H14O2 B2729016 1-(Propan-2-yl)cyclobutane-1-carboxylic acid CAS No. 610791-04-3

1-(Propan-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B2729016
CAS No.: 610791-04-3
M. Wt: 142.198
InChI Key: SYMNQUKYWUCGFP-UHFFFAOYSA-N
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Description

“1-(Propan-2-yl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 610791-04-3 . It has a molecular weight of 142.2 and its IUPAC name is 1-isopropylcyclobutanecarboxylic acid . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H14O2/c1-6(2)8(7(9)10)4-3-5-8/h6H,3-5H2,1-2H3,(H,9,10) . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 142.2 .

Scientific Research Applications

Synthesis and Structural Studies

1-(Propan-2-yl)cyclobutane-1-carboxylic acid and its derivatives have been synthesized and characterized, laying the groundwork for exploring their potential in scientific research. For instance, cyclobutane-containing compounds have been synthesized through enantiodivergent synthetic sequences, revealing their structural and stereochemical characteristics (Izquierdo et al., 2005). These cyclobutane derivatives exhibit high rigidity, which could be beneficial in designing molecules with specific conformational properties.

Photoreaction and Material Synthesis

Photoreaction techniques have been applied to cyclobutane derivatives for the synthesis of sustainable materials. The photoreaction of furfural-derived compounds has led to the creation of unique, semirigid diacid building blocks, such as cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid, which shows potential in materials science due to its stability and unique geometric orientation (Wang et al., 2018).

Potential in Boron Neutron Capture Therapy

Cyclobutane derivatives have been investigated for their potential application in boron neutron capture therapy (BNCT), a type of cancer treatment. The synthesis of 1-amino-3-{2-[7-(6-deoxy-α/β-D-galactopyranos-6-yl)-1,7-dicarba-closo-dodecaboran(12)-1-yl]ethyl}cyclobutanecarboxylic acid hydrochloride represents a step towards developing new agents for BNCT (Kabalka et al., 2002).

Ring-Opening Metathesis Polymerization

Research into the ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives has expanded our understanding of polymer chemistry. The study demonstrates the feasibility of employing 1-substituted cyclobutenes as substrates for ROMP, providing insights into the stereochemical outcomes of these reactions and their potential applications in synthesizing novel polymers (Song et al., 2010).

Anticonvulsant and NMDA Receptor Antagonist Activity

Cyclobutane derivatives have been evaluated for their biological activity, particularly as NMDA receptor antagonists and anticonvulsants. This research underscores the therapeutic potential of these compounds in neurology and pharmacology, highlighting their effectiveness in models of epilepsy and their selective activity at NMDA receptor sites (Gaoni et al., 1994).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

1-propan-2-ylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(2)8(7(9)10)4-3-5-8/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMNQUKYWUCGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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